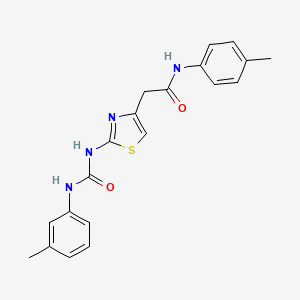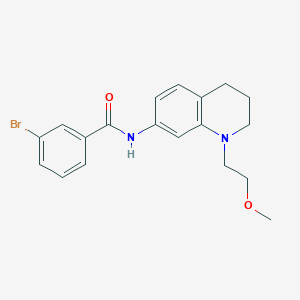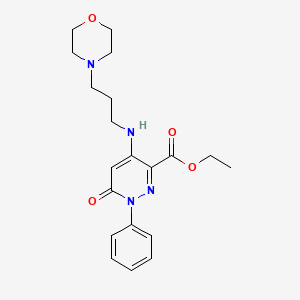
Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including an ester group (carboxylate), a morpholine ring, and an amino group. These functional groups could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyridazine ring. The presence of the morpholine ring and the amino group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis, while the amino group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the functional groups present. For example, the presence of an ester group could influence the compound’s solubility in various solvents .Scientific Research Applications
Synthesis and Antimicrobial Applications
Researchers have developed new quinazoline derivatives with potential antimicrobial properties, indicating the role of Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate-related compounds in combating bacterial and fungal pathogens. The synthesis of these compounds involves reactions with hydrazine hydrate and aryl isothiocyanates, leading to products that exhibit significant antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Anticancer and Antitumor Activity
The derivative has been used in the synthesis of compounds with notable antitumor activity. For instance, research on the design, synthesis, and evaluation of indazole derivatives, including this compound, has shown that these compounds exhibit significant inhibitory effects on cancer cell lines, such as HT-29, K562, and MKN45. The synthesis process involves condensation reactions and highlights the compound's potential in developing anticancer therapies (Lu et al., 2020).
Synthesis of Novel Organic Compounds
Research on the synthesis of novel organic compounds, such as dihydropyrano[2,3-c]pyrazoles, employs this compound-related methodologies. These studies demonstrate the versatility of the compound in organic synthesis, leading to products with various potential applications in material science and pharmaceuticals (Zhou, Li, & Su, 2016).
Herbicidal Activities
The compound's derivatives have also been explored for their potential herbicidal activities. Research in this area has led to the synthesis of novel pyridazine derivatives, demonstrating the compound's utility in agricultural sciences. These derivatives have been evaluated for their efficacy against various plant species, showcasing their potential as commercial herbicides (Xu et al., 2008).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “Ethyl 4-((3-morpholinopropyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate” would require appropriate safety precautions. Without specific safety data, it’s important to assume that the compound could be hazardous and to use appropriate personal protective equipment .
Future Directions
Properties
IUPAC Name |
ethyl 4-(3-morpholin-4-ylpropylamino)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-2-28-20(26)19-17(21-9-6-10-23-11-13-27-14-12-23)15-18(25)24(22-19)16-7-4-3-5-8-16/h3-5,7-8,15,21H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHPHRMBUYIAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCCN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2993426.png)
![2-(2-Phenoxyethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2993427.png)
![N-[(4-Methoxythian-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2993429.png)
![1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2993430.png)

![3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2993433.png)
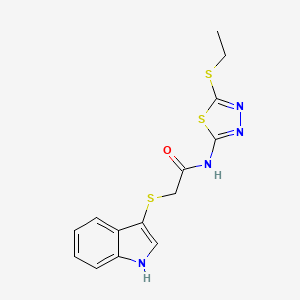
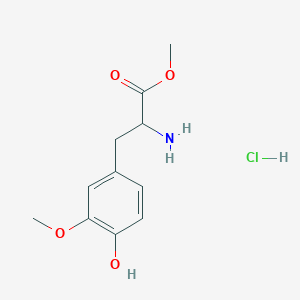
![N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2993436.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2993441.png)
![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)
![N-Ethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2993444.png)
